2-azido-N-(3-chloro-4-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H9ClN4O2 It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, along with a 3-chloro-4-methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide typically involves the reaction of 3-chloro-4-methoxyaniline with chloroacetyl chloride to form 2-chloro-N-(3-chloro-4-methoxyphenyl)acetamide. This intermediate is then treated with sodium azide to introduce the azido group, resulting in the formation of this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Cyclization: The azido group can react with alkenes or alkynes to form triazoles via click chemistry.
Common Reagents and Conditions
Reducing Agents: DTT, thioacetic acid
Solvents: Dimethylformamide (DMF), dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO)
Catalysts: Copper catalysts for click chemistry reactions
Major Products Formed
Amines: Reduction of the azido group yields amines.
Triazoles: Cyclization reactions with alkenes or alkynes produce triazole derivatives.
Scientific Research Applications
2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds, including triazoles.
Biology: Investigated for its potential biological activities, such as antifungal and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-azido-N-(3-chloro-4-methoxyphenyl)acetamide involves its ability to undergo chemical transformations that result in biologically active compounds. For example, the reduction of the azido group to an amine can lead to the formation of compounds that interact with specific molecular targets, such as enzymes or receptors . The exact pathways and molecular targets depend on the specific derivatives formed from the parent compound.
Comparison with Similar Compounds
2-Azido-N-(3-chloro-4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Lacks the azido group, making it less reactive in certain chemical transformations.
2-Chloro-N-(3,4-dimethoxyphenyl)acetamide: Contains an additional methoxy group, which can influence its chemical reactivity and biological activity.
2-Chloro-N-(2,4-dimethoxyphenyl)acetamide: Similar to the previous compound but with different substitution patterns on the phenyl ring.
The uniqueness of this compound lies in its azido group, which provides versatility in chemical reactions and potential for diverse applications.
Properties
IUPAC Name |
2-azido-N-(3-chloro-4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O2/c1-16-8-3-2-6(4-7(8)10)13-9(15)5-12-14-11/h2-4H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHDFJXGUIMVNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CN=[N+]=[N-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.